N-Allylsalicylamide
Overview
Description
N-Allylsalicylamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of salicylamide, where an allyl group is attached to the nitrogen atom of the amide group
Mechanism of Action
Target of Action
It’s worth noting that salicylanilides, a group to which n-allylsalicylamide belongs, have been identified as having broad antiviral effects, targeting acidified endosomes .
Mode of Action
Salicylanilides, including this compound, are known to have antiviral effects . They are thought to act as proton carriers, neutralizing acidic endosomes, which are crucial for the entry of certain viruses into host cells .
Biochemical Pathways
Given its potential antiviral properties, it may be inferred that it interferes with viral entry pathways by neutralizing the ph of endosomes .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions .
Result of Action
Based on its potential antiviral properties, it may prevent viral entry into host cells by neutralizing the ph of endosomes, thereby inhibiting viral replication .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Allylsalicylamide are yet to be fully elucidated. It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be key to understanding the role of this compound in biochemical reactions .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is important to consider potential threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylsalicylamide can be synthesized through the reaction of salicylic acid with allylisothiocyanate. The reaction typically involves heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond . The reaction conditions need to be optimized to achieve a high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like recrystallization or chromatography to ensure the desired quality and purity.
Chemical Reactions Analysis
Types of Reactions: N-Allylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The allyl group can undergo substitution reactions, where other functional groups replace the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
N-Allylsalicylamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Salicylamide: A parent compound with similar structural features but without the allyl group.
N-Allylaniline: Another allyl-substituted amide with different properties and applications.
N-Allylbenzamide: A structurally related compound with an allyl group attached to the benzamide moiety.
Uniqueness: N-Allylsalicylamide is unique due to the presence of both the salicylamide and allyl functional groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-N-prop-2-enylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECWHJOALGVHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151995 | |
Record name | N-Allylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-62-7 | |
Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylsalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Allylsalicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylsalicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylsalicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Allylsalicylamide in the synthesis of molecularly imprinted polymers?
A1: this compound (AHBA) acts as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), specifically for indirubin. [] Functional monomers play a crucial role in MIP synthesis by interacting with the target molecule (in this case, indirubin) through various interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions. This interaction leads to the formation of specific recognition sites within the polymer matrix during polymerization. []
Q2: How does the performance of this compound as a functional monomer compare to other monomers in indirubin-MIP synthesis?
A2: Research indicates that this compound exhibits superior performance compared to other tested functional monomers, including N-1-phenylethyl acrylamide (PEAA) and 1-phenyl-3-methyl-1H-pyrazol-5-yl acrylate (PMPA), for the creation of indirubin-MIPs. [] Specifically, MIPs synthesized using AHBA demonstrated a higher adsorption capacity and a greater imprinting factor for indirubin. [] This suggests that AHBA forms stronger interactions with indirubin during the imprinting process, leading to more selective and efficient binding sites within the polymer.
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